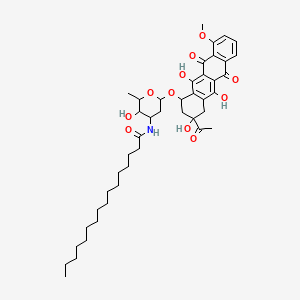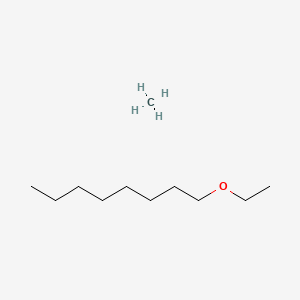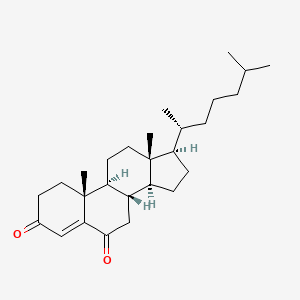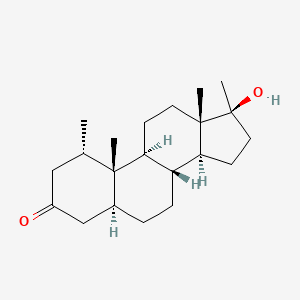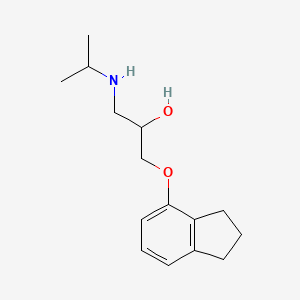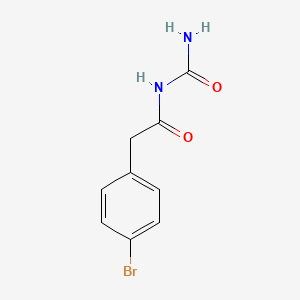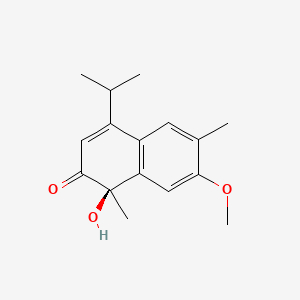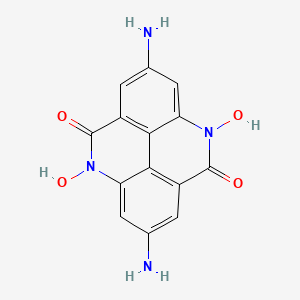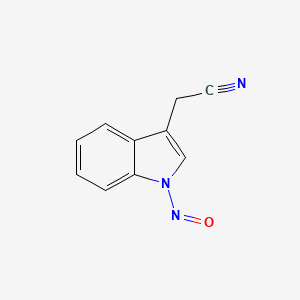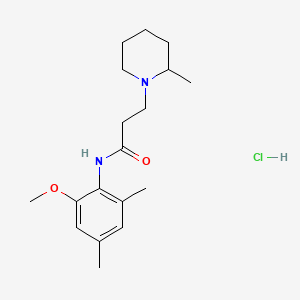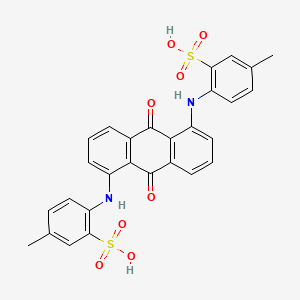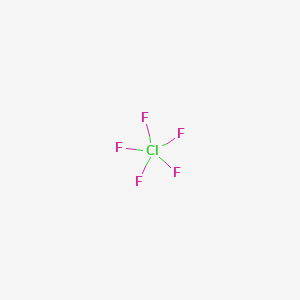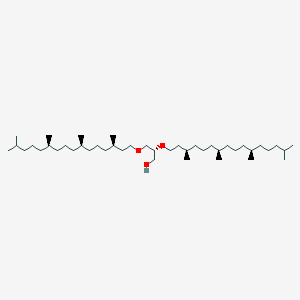
2,3-DI-Phytanyl-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-di-O-phytanyl-sn-glycerol is a dialkylglycerol that is glycerol alkylated at positions 1 and 2 by phytanyl groups with (R)-configuration at position 2.
Scientific Research Applications
Synthesis Techniques : Various approaches have been developed for the synthesis of 2,3-Di-Phytanyl-glycerol and its derivatives. For example, Boeckel et al. (1981) describe a method for synthesizing triglycosyl-2,3-di-O-phytanyl-sn-glycerols, focusing on specific protective groups in carbohydrate chemistry (Boeckel, Westerduin, & Boom, 1981).
Chemical Properties and Analogues : Studies have explored the chemical properties and synthesis of various analogues of 2,3-Di-Phytanyl-glycerol. Kates et al. (1971) worked on the chemical synthesis of 2,3-di-O-phytanyl-sn-1-glycerophosphate and its conversion into different salts (Kates, Park, Palameta, & Joo, 1971).
Functional Derivatives : Kamikawa et al. (1993) synthesized 2,3-Di-O-phytanyl-1-O-glucopyranosylglycerol and its polar derivatives, demonstrating functionalization possibilities of the glycolipids' glucose moiety (Kamikawa, Nogawa, & Yamagiwa, 1993).
Phase Behavior in Systems : Minamikawa and Hato (1997) investigated the phase behavior of synthetic phytanyl-chained glycolipid/water systems, providing insights into the physical properties of these compounds (Minamikawa & Hato, 1997).
Microbial Production and Transformation : Cho et al. (2015) reported on the microbial production of 2,3-butanediol from crude glycerol, demonstrating the potential of using glycerol derivatives in industrial applications (Cho et al., 2015).
Applications in Biosynthesis and Reconstitution : Baba et al. (1999) successfully applied synthetic phytanyl-chained glycolipid vesicles for the functional reconstitution of photosystem II complex, highlighting the role of these compounds in biological systems (Baba et al., 1999).
properties
Product Name |
2,3-DI-Phytanyl-glycerol |
|---|---|
Molecular Formula |
C43H88O3 |
Molecular Weight |
653.2 g/mol |
IUPAC Name |
(2R)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-1-ol |
InChI |
InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI Key |
ISDBCJSGCHUHFI-UMZPFTBHSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](CO)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
synonyms |
2,3-di-O-phytanyl-sn-glycerol archaeol lipid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



